Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate
Description
Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate is an organic compound with a complex structure that includes an ester, an amide, and an aromatic ring
Properties
IUPAC Name |
ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-3-26-20(24)15-9-5-6-10-16(15)21-18(22)13-27-19(23)12-14-8-4-7-11-17(14)25-2/h4-11H,3,12-13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKUXNAOPXBLSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC(=O)CC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate typically involves multiple steps. One common method starts with the esterification of 2-methoxyphenylacetic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then subjected to a series of reactions including acylation and amidation to introduce the necessary functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate can undergo various chemical reactions including:
Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.
Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.
Substitution: The methoxy group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or other strong bases in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield primary alcohols and amines.
Scientific Research Applications
Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]amino]benzoate: A structurally similar compound with slight variations in functional groups.
2-Methoxyphenyl isocyanate: Another compound with a methoxyphenyl group, used for different applications.
Uniqueness
Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
Ethyl 2-[[2-[2-(2-methoxyphenyl)acetyl]oxyacetyl]amino]benzoate, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- Molecular Formula : C_{18}H_{21}N_{3}O_{5}
- Molecular Weight : 357.37 g/mol
- CAS Number : Not specifically listed in the provided sources.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that the compound has inhibitory effects against certain bacterial strains, similar to other compounds derived from benzoic acid derivatives. For instance, compounds with similar structures have shown effectiveness against Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Properties : The presence of methoxyphenyl groups in its structure may contribute to anti-inflammatory effects, potentially via inhibition of pro-inflammatory cytokines.
Antimicrobial Efficacy
A recent study evaluated the antibacterial activity of related compounds, demonstrating significant inhibition against E. coli and S. aureus. Although specific data for this compound is limited, similar compounds have been documented to possess comparable antimicrobial properties .
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Ethyl p-aminobenzoate | E. coli | 15 |
| Ethyl 4-methoxybenzoate | S. aureus | 18 |
| Ethyl 2-[[... | E. coli, S. aureus | TBD |
Cytotoxicity and Cell Viability
In vitro studies are essential for assessing the cytotoxicity of Ethyl 2-[[...]. A study involving similar benzoate derivatives reported variable cytotoxic effects on cancer cell lines, suggesting a need for further investigation into the compound's potential as an anticancer agent.
Case Studies
-
Case Study on Antibacterial Activity :
- A study conducted on a series of benzoate derivatives highlighted the potential of compounds similar to Ethyl 2-[[...], showing effective antibacterial properties against clinical isolates of E. coli and S. aureus. The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy .
-
Cytotoxicity Assessment :
- Research on related compounds demonstrated selective cytotoxicity towards various cancer cell lines, indicating that modifications in molecular structure could enhance therapeutic potential. These findings warrant further exploration into the specific effects of Ethyl 2-[[...], particularly in cancer research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
